

# stability of corticosterone in plasma samples after freeze-thaw cycles

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## Compound of Interest

Compound Name: Corticosterone

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## Technical Support Center: Corticosterone Sample Stability

This technical support center provides guidance on the stability of **corticosterone** in plasma samples subjected to repeated freeze-thaw cycles. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

## Troubleshooting Guides and FAQs

This section addresses common issues and questions regarding the handling and storage of plasma samples for **corticosterone** analysis.

### Frequently Asked Questions (FAQs)

- Q1: How many times can I freeze and thaw my plasma samples without affecting **corticosterone** concentrations?
  - A1: Based on studies of similar steroid hormones like cortisol, it is strongly recommended to minimize freeze-thaw cycles. While some studies have shown that cortisol in plasma can be stable for up to four freeze-thaw cycles when stored at -80°C, it is best practice to aliquot samples into single-use vials after the initial processing to avoid repeated thawing and freezing.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Q2: What is the recommended storage temperature for plasma samples intended for **corticosterone** analysis?
  - A2: For long-term storage, it is recommended to keep plasma samples at -80°C.[1][2][3][4] For short-term storage (a few days), -20°C may be acceptable, but -80°C is preferable to maintain the stability of the analyte.
- Q3: What type of collection tubes should I use for collecting blood for **corticosterone** measurement?
  - A3: EDTA plasma is commonly used for **corticosterone** analysis.[2] Heparinized plasma can also be used, but it is crucial to be consistent with the anticoagulant used throughout a study, as it can potentially interfere with some immunoassays.
- Q4: My samples have been accidentally left at room temperature for a few hours. Are they still viable for **corticosterone** analysis?
  - A4: Prolonged exposure to room temperature can lead to the degradation of many analytes. While the stability of **corticosterone** at room temperature for a short period has not been extensively studied, it is best to process and freeze samples as quickly as possible after collection. If a delay is unavoidable, keeping the samples on ice is recommended.
- Q5: I have noticed some precipitation in my plasma sample after thawing. What should I do?
  - A5: The presence of cryoprecipitate after thawing is not uncommon. It is essential to vortex the sample thoroughly after it has completely thawed to ensure a homogenous mixture before taking an aliquot for analysis. Centrifuging the sample at a low speed to pellet any remaining particulate matter may also be considered.

#### Troubleshooting Common Problems

- Problem: High variability in **corticosterone** levels within the same sample group.
  - Possible Cause: Inconsistent sample handling, including a variable number of freeze-thaw cycles between samples.

- Solution: Implement a strict, standardized protocol for sample collection, processing, and storage. Aliquot samples immediately after the first processing to avoid repeated freeze-thaw cycles for the entire sample.
- Problem: Lower than expected **corticosterone** concentrations.
  - Possible Cause: Degradation of **corticosterone** due to improper storage or multiple freeze-thaw cycles.
  - Solution: Review your sample storage and handling procedures. Ensure that samples are stored at -80°C and that freeze-thaw cycles are minimized. If possible, analyze a new set of properly stored aliquots.
- Problem: Inconsistent results between different analytical runs.
  - Possible Cause: In addition to assay variability, pre-analytical factors such as the freeze-thaw history of the samples can contribute to this issue.
  - Solution: Maintain a detailed log of the handling history for each sample, including the number of freeze-thaw cycles. This can help in identifying potential sources of variability. When re-analyzing samples, use aliquots that have undergone the same number of freeze-thaw cycles as the initial run if possible.

## Data on Steroid Hormone Stability After Freeze-Thaw Cycles

Direct quantitative data on the stability of **corticosterone** in plasma after multiple freeze-thaw cycles is limited in the published literature. However, a study by Tjernvoll et al. (2025) investigated the stability of 17 endocrine analytes, including the closely related glucocorticoid, cortisol, in plasma after up to four freeze-thaw cycles. Their findings provide valuable insights into the expected stability of **corticosterone** under similar conditions.

The study concluded that both plasma and serum cortisol were stable for up to four cycles of freezing at -80°C and thawing.<sup>[1][2][3][4]</sup>

Table 1: Stability of Cortisol in Plasma After Repeated Freeze-Thaw Cycles

Number of Freeze-Thaw Cycles	Stability of Cortisol in Plasma	Reference
1	Stable	Tjernvoll et al. (2025)[1][2][3][4]
2	Stable	Tjernvoll et al. (2025)[1][2][3][4]
3	Stable	Tjernvoll et al. (2025)[1][2][3][4]
4	Stable	Tjernvoll et al. (2025)[1][2][3][4]

Note: This data is for cortisol and is used as a proxy for **corticosterone** due to the structural and functional similarities between the two hormones. The original study defined stability based on statistical significance and allowable bias from biological variation.

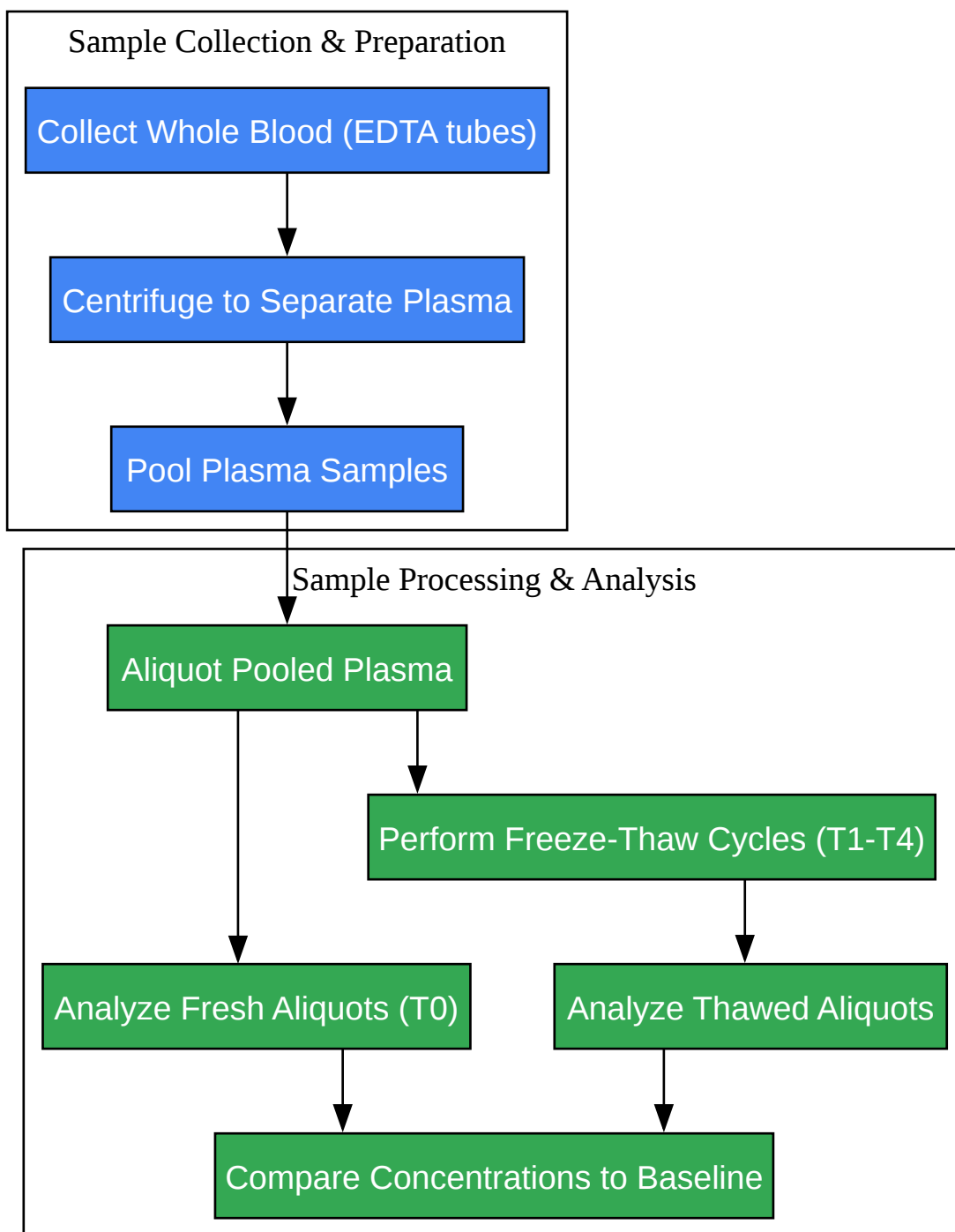
## Experimental Protocol: Freeze-Thaw Stability Study

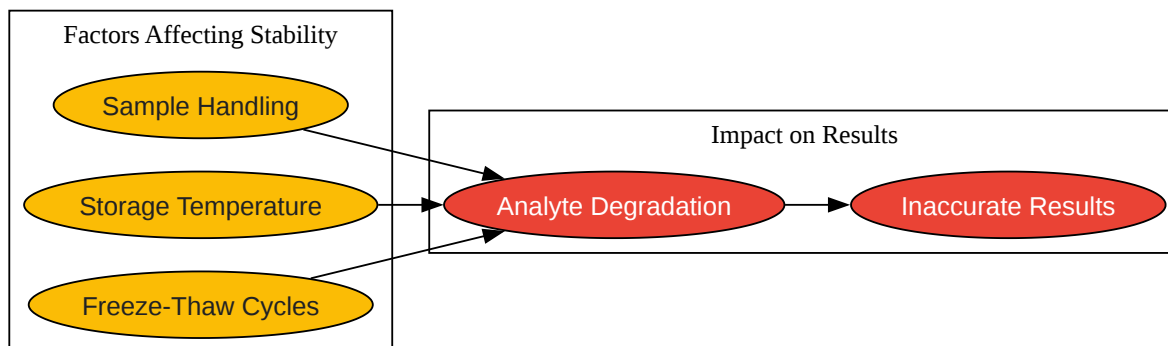
The following is a generalized experimental protocol for assessing the stability of an analyte in plasma after repeated freeze-thaw cycles, based on the methodology described by Tjernvoll et al. (2025).[1][2][3][4]

- Sample Collection and Preparation:
  - Collect whole blood from subjects into EDTA-containing tubes.
  - Centrifuge the blood at 2000 x g for 15 minutes to separate the plasma.
  - Pool the plasma from multiple subjects to create a homogenous sample pool. This helps to minimize individual biological variability.
- Aliquoting and Baseline Measurement:
  - Divide the pooled plasma into multiple aliquots.

- Analyze a set of fresh aliquots (T0) immediately to establish the baseline concentration of the analyte.
- Freeze-Thaw Cycles:
  - Freeze the remaining aliquots at  $-80^{\circ}\text{C}$  for at least 24 hours.
  - For the first freeze-thaw cycle (T1), thaw one set of aliquots at room temperature until completely liquid.
  - Immediately after thawing, analyze the T1 aliquots.
  - For subsequent freeze-thaw cycles (T2, T3, T4, etc.), refreeze the thawed aliquots at  $-80^{\circ}\text{C}$  for at least 24 hours and then thaw them again at room temperature before analysis.
- Analysis:
  - Analyze the analyte concentration in each aliquot using a validated analytical method (e.g., ELISA, LC-MS/MS).
  - Include quality control samples in each analytical run to monitor assay performance.
- Data Analysis:
  - Calculate the mean concentration and standard deviation for each time point (T0, T1, T2, etc.).
  - Compare the mean concentrations of the freeze-thaw samples to the baseline (T0) concentration.
  - Express the change in concentration as a percentage of the baseline.
  - Statistical analysis (e.g., ANOVA) can be used to determine if the changes in concentration are statistically significant.

## Diagrams





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## References

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